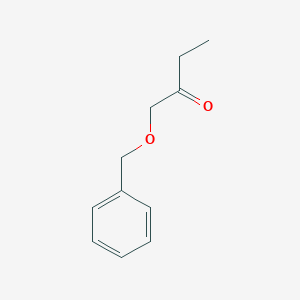

1-(Benzyloxy)butan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzyloxy)butan-2-one is an organic compound with the molecular formula C11H14O2. It is a ketone with a benzyloxy group attached to the second carbon of the butanone chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Applications De Recherche Scientifique

1-(Benzyloxy)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mécanisme D'action

Target of Action

It is known to participate in reactions such as the mannich reaction , which is widely used in the preparation of pharmaceuticals and natural products .

Mode of Action

The mode of action of 1-(Benzyloxy)butan-2-one involves its participation in the Mannich reaction . This reaction is a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by This compound are related to the Mannich reaction . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It plays a significant role in the modern pharmaceutical industry and is used in the development of asymmetric methods for the synthesis of drugs under environmentally benign conditions .

Result of Action

The result of the action of This compound is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products are formed through a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst .

Action Environment

The action of This compound is influenced by the environment in which the reaction takes place. For instance, the reaction is carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction also requires the presence of a chiral catalyst, pseudoephedrine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)butan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is common to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 1-(benzyloxy)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrogen bromide in acetic acid.

Major Products Formed:

Oxidation: Benzoic acid and butanoic acid.

Reduction: 1-(Benzyloxy)butanol.

Substitution: 1-Bromo-2-butanone.

Comparaison Avec Des Composés Similaires

1-(Benzyloxy)butan-2-one can be compared with other similar compounds, such as:

1-(Benzyloxy)propan-2-one: This compound has a shorter carbon chain and exhibits different reactivity and physical properties.

1-(Benzyloxy)pentan-2-one: With a longer carbon chain, this compound has a higher boiling point and different solubility characteristics.

1-(Benzyloxy)butan-3-one: The position of the benzyloxy group affects the compound’s reactivity and chemical behavior.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its versatility as an intermediate in organic synthesis and its applications in various fields make it a valuable compound in scientific research and industry.

Activité Biologique

1-(Benzyloxy)butan-2-one is a chemical compound that has garnered attention for its potential biological activities. This compound, classified as a benzyloxy derivative, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14O

- Molecular Weight : 178.23 g/mol

- CAS Number : 100-00-0

The compound features a butanone backbone with a benzyloxy group attached, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its anti-inflammatory properties.

- Neuroprotective Properties : Research indicates that it might protect neuronal cells from oxidative stress and apoptosis, possibly through modulation of neuroinflammatory pathways.

Biological Activity Data

Antimicrobial Studies

In a study evaluating the antimicrobial properties of various benzyloxy compounds, this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antibacterial effects.

Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of this compound revealed that it significantly downregulated the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Effects

A series of experiments assessing the neuroprotective capabilities of this compound demonstrated its ability to reduce neuronal cell death induced by oxidative stress. The compound was found to enhance the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cultures.

Propriétés

IUPAC Name |

1-phenylmethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOKDBPSOMEMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.